2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(4-fluorophenyl)acetamide
Overview
Description
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(4-fluorophenyl)acetamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
The synthesis of 2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(4-fluorophenyl)acetamide typically involves multiple steps. The process begins with the preparation of the pyrazole ring, followed by the introduction of the nitro group and the dimethyl substituents. The final step involves the acylation of the pyrazole derivative with 4-fluoroaniline to form the desired compound. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The nitro group and the fluorine atom play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(4-fluorophenyl)acetamide can be compared with similar compounds such as:
- 2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(4-chlorophenyl)acetamide
- 2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(4-bromophenyl)acetamide These compounds share similar structures but differ in the substituents on the phenyl ring. The presence of different halogens (fluorine, chlorine, bromine) can influence their chemical properties and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(4-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O3/c1-8-13(18(20)21)9(2)17(16-8)7-12(19)15-11-5-3-10(14)4-6-11/h3-6H,7H2,1-2H3,(H,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVXGYXMMWRFAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)F)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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